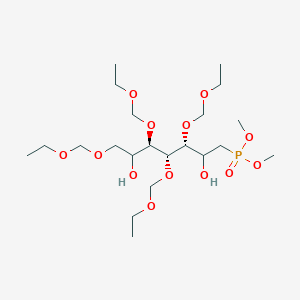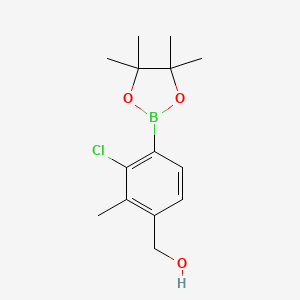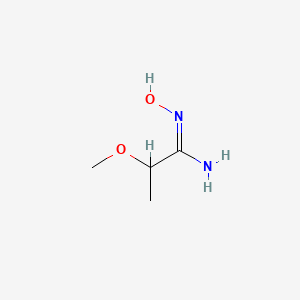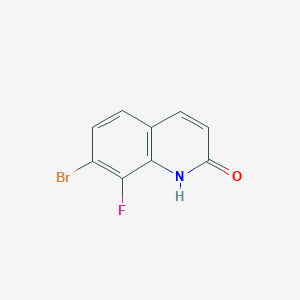![molecular formula C13H11BrClN3O2 B14030322 6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile is a complex heterocyclic compound. It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is part of the imidazo[1,5-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can modify the spiro structure
Common Reagents and Conditions
Common reagents for these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and overall configuration.
Spiro Compounds: Other spiro compounds with different ring systems and substituents.
Halogenated Heterocycles: Compounds with similar halogenation patterns but different core structures
Uniqueness
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile is unique due to its specific combination of a spiro structure, halogen substituents, and imidazo[1,5-a]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H11BrClN3O2 |
|---|---|
Peso molecular |
356.60 g/mol |
Nombre IUPAC |
6-bromo-8-chloro-1,5-dioxospiro[2H-imidazo[1,5-a]pyridine-3,4'-cyclohexane]-1'-carbonitrile |
InChI |
InChI=1S/C13H11BrClN3O2/c14-8-5-9(15)10-11(19)17-13(18(10)12(8)20)3-1-7(6-16)2-4-13/h5,7H,1-4H2,(H,17,19) |
Clave InChI |
DYDSGPDKPAPMDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C#N)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)









